molecular formula C9H6BrNO B2885121 3-Bromoisoquinolin-1(2H)-one CAS No. 24623-16-3

3-Bromoisoquinolin-1(2H)-one

Cat. No.: B2885121
CAS No.: 24623-16-3
M. Wt: 224.057
InChI Key: UDRWDZCFFOTHRU-UHFFFAOYSA-N
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Description

3-Bromoisoquinolin-1(2H)-one is an organic compound with the molecular formula C9H6BrNO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 3-position and a carbonyl group at the 1-position makes this compound an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromoisoquinolin-1(2H)-one can be synthesized through several methods. One common approach involves the bromination of isoquinolin-1(2H)-one. This can be achieved by reacting isoquinolin-1(2H)-one with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions.

Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) or carbon tetrachloride (CCl4) at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of electrochemical bromination methods has also been explored to minimize waste and improve the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-Bromoisoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to form isoquinoline-1,3-dione.

    Reduction Reactions: Reduction of the carbonyl group can yield 3-bromoisoquinolin-1-ol.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

    Substitution: Various substituted isoquinolin-1(2H)-one derivatives.

    Oxidation: Isoquinoline-1,3-dione.

    Reduction: 3-Bromoisoquinolin-1-ol.

Scientific Research Applications

3-Bromoisoquinolin-1(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromoisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biochemical pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Chloroisoquinolin-1(2H)-one: Similar structure but with a chlorine atom instead of bromine.

    3-Iodoisoquinolin-1(2H)-one: Contains an iodine atom at the 3-position.

    Isoquinolin-1(2H)-one: Lacks the halogen substitution at the 3-position.

Uniqueness

3-Bromoisoquinolin-1(2H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic and research applications .

Biological Activity

3-Bromoisoquinolin-1(2H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H7BrN2O, with a molecular weight of approximately 224.05 g/mol. The presence of a bromine atom at the 3-position of the isoquinoline core significantly influences its reactivity and interaction with biological targets. The compound's unique structural features contribute to its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Notably, studies have suggested that this compound may act as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, it has been shown to influence several biochemical pathways by modulating enzyme activities related to metabolic processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa208 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

  • Case Study : A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant decrease in cell viability (p < 0.05) compared to control groups. The compound induced apoptosis via the intrinsic pathway, evidenced by increased levels of cleaved caspase-3 and PARP.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at various positions on the isoquinoline ring can enhance or diminish biological activity. For instance, substituents at the 4-position can significantly affect both antimicrobial and anticancer efficacy.

Compound Activity Notes
4-Chloroisoquinolin-1(2H)-oneModerate AnticancerChlorine substitution affects lipophilicity
5-Bromoisoquinolin-1(2H)-oneHigh AntimicrobialEnhanced activity against Gram-negative bacteria
6-Bromoisoquinolin-1(2H)-oneLow ActivityLess effective due to steric hindrance

Computational Studies

Recent computational studies have utilized molecular docking techniques to predict the binding affinity of this compound to various protein targets involved in disease pathways. These studies suggest that the compound binds effectively to active sites, potentially inhibiting enzymatic functions critical for disease progression.

Properties

IUPAC Name

3-bromo-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-5-6-3-1-2-4-7(6)9(12)11-8/h1-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRWDZCFFOTHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(NC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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